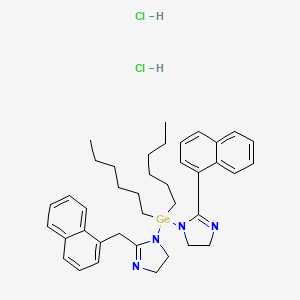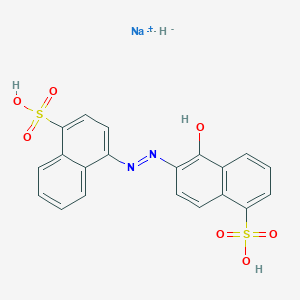
Disodium 5-hydroxy-6-((4-sulphonatonaphthyl)azo)naphthalenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 5-hydroxy-6-((4-sulphonatonaphthyl)azo)naphthalenesulphonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, particularly in textiles and food coloring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 5-hydroxy-6-((4-sulphonatonaphthyl)azo)naphthalenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound containing a hydroxyl group. The reaction is carried out under acidic conditions, and the resulting product is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 5-hydroxy-6-((4-sulphonatonaphthyl)azo)naphthalenesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Disodium 5-hydroxy-6-((4-sulphonatonaphthyl)azo)naphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, food, and cosmetics.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, which is a characteristic of azo dyes. This property makes it useful in various applications where color change is required. The molecular targets and pathways involved are primarily related to its interaction with light and its subsequent effects on the materials it is applied to.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4-hydroxy-3-((4-sulphonatonaphthyl)azo)naphthalenesulphonate
- Disodium 6-hydroxy-5-((4-sulphonatonaphthyl)azo)naphthalenesulphonate
Uniqueness
Disodium 5-hydroxy-6-((4-sulphonatonaphthyl)azo)naphthalenesulphonate is unique due to its specific structural configuration, which imparts distinct color properties and reactivity compared to its analogs. Its position of hydroxyl and sulphonate groups on the naphthalene rings influences its solubility and interaction with other compounds.
Propiedades
Número CAS |
3746-79-0 |
|---|---|
Fórmula molecular |
C20H15N2NaO7S2 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
sodium;hydride;5-hydroxy-6-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O7S2.Na.H/c23-20-15-6-3-7-18(30(24,25)26)14(15)8-9-17(20)22-21-16-10-11-19(31(27,28)29)13-5-2-1-4-12(13)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;+1;-1 |
Clave InChI |
ZLKRHHYYMHXMRY-UHFFFAOYSA-N |
SMILES canónico |
[H-].C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



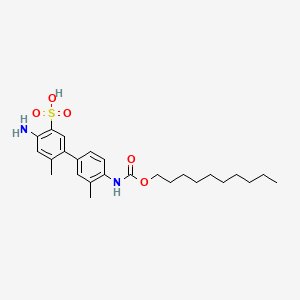
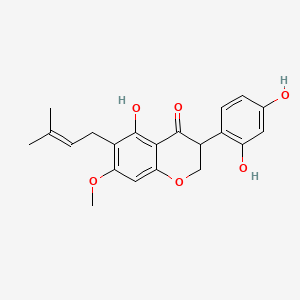
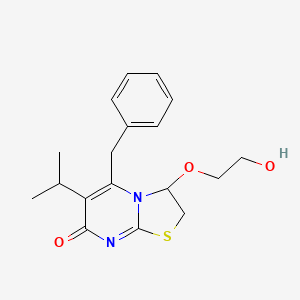

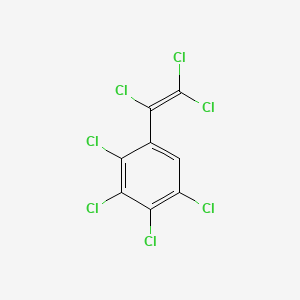
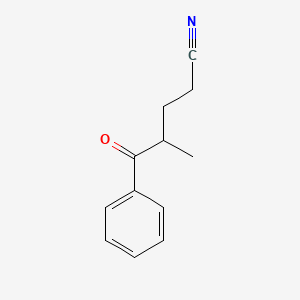
![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)
